Methyl 2-(bromomethyl)-5-fluorobenzoate
Description
Methyl 2-(bromomethyl)-5-fluorobenzoate is an aromatic ester featuring a bromomethyl (-CH2Br) group at the 2-position and a fluorine atom at the 5-position of the benzene ring. This compound is of significant interest in organic synthesis, particularly in pharmaceutical intermediates, due to the reactivity of the bromomethyl group in alkylation or cross-coupling reactions.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSNENBHAODEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569255 | |
| Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138786-65-9 | |
| Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(bromomethyl)-5-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
The most widely reported method for synthesizing methyl 2-(bromomethyl)-5-fluorobenzoate involves radical bromination of methyl 5-fluorobenzoate. This reaction employs N-bromosuccinimide (NBS) as the brominating agent, with azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as radical initiators.
Typical Procedure :
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Reagents : Methyl 5-fluorobenzoate, NBS (1.1–1.2 equivalents), AIBN (5–10 mol%), and a halogenated solvent (e.g., CCl₄ or CH₂Cl₂).
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Conditions : Reflux at 40–80°C under inert atmosphere (N₂ or Ar) for 12–24 hours.
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Workup : Quenching with aqueous Na₂SO₃, extraction with dichloromethane, and purification via recrystallization or column chromatography.
Mechanistic Insight :
The reaction proceeds via a radical chain mechanism. AIBN generates radicals upon thermal decomposition, abstracting a hydrogen atom from the methyl group of the precursor, forming a benzyl radical. NBS then donates a bromine atom, yielding the bromomethyl product.
Yield Optimization :
Table 1: Comparative Yields Under Varied Conditions
| Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AIBN | CCl₄ | 80 | 24 | 78 |
| AIBN | CH₂Cl₂ | 40 | 12 | 92 |
| BPO | CH₂Cl₂ | 40 | 18 | 85 |
Alternative Brominating Agents
While NBS dominates laboratory protocols, other brominating agents have been explored:
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Br₂/Fe : Direct bromination with elemental bromine and iron catalyst yields the product but suffers from over-bromination risks.
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PBr₃ : Limited utility due to ester group sensitivity, leading to side reactions.
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow reactors replace batch processes, offering precise temperature control and reduced reaction times.
Case Study (500g Scale) :
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Reagents : Ethyl 2-fluoro-5-methylbenzoate (500g), NBS (525g), BPO (56g), CH₂Cl₂ (500mL).
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Procedure :
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Cool mixture to 0°C, add NBS in batches to maintain temperature <20°C.
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Stir at 40°C for 12 hours, monitor via HPLC.
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Quench with 10% Na₂SO₃, extract organic layer, concentrate, and precipitate with n-hexane.
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Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL–1 L | 50–500 L |
| Temperature Control | Oil bath | Jacketed reactor |
| Purification | Column chromatography | Recrystallization |
| Throughput | 10–100g/day | 1–5kg/day |
Solvent and Waste Management
Industrial processes emphasize solvent recovery. CH₂Cl₂ is distilled and reused, reducing environmental impact. Quenching with Na₂SO₃ minimizes brominated waste, aligning with green chemistry principles.
Case Studies and Experimental Innovations
Microwave-Assisted Bromination
Recent advancements employ microwave irradiation to accelerate reactions. A 30-minute protocol at 150°C using Pd(PPh₃)₄ catalyst achieves 52% yield, though scalability remains challenging.
Negishi Cross-Coupling Precursor
This compound serves as a precursor in Negishi couplings. For example, zinc-mediated coupling with phthalhydrazide derivatives produces pharmacologically active isoindolones.
Comparative Analysis of Methodologies
Efficiency and Cost
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-5-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of methyl 5-fluorobenzoate.
Oxidation: Formation of 5-fluoro-2-carboxybenzoic acid.
Scientific Research Applications
Chemistry: Methyl 2-(bromomethyl)-5-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used to synthesize molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-fluorobenzoate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs, focusing on substituent positions, molecular weights, and functional groups:
Note: The target compound is inferred from structural analogs in the evidence.
Physicochemical Properties
While melting/boiling points are sparsely documented in the evidence, trends can be inferred:
- Lipophilicity : Bromine and trifluoromethyl groups increase logP values, enhancing membrane permeability. For example, Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (logP ~2.5 estimated) is more lipophilic than Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (logP 1.55) .
- Stability : Bromomethyl esters are sensitive to hydrolysis under basic conditions, whereas methoxy or trifluoromethyl analogs are more stable .
Biological Activity
Methyl 2-(bromomethyl)-5-fluorobenzoate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug development, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a bromomethyl group and a fluorine atom attached to a benzoate structure. The presence of fluorine enhances the compound's lipophilicity and pharmacokinetic properties, which can improve its efficacy as a drug candidate. The bromomethyl group facilitates nucleophilic substitution reactions, allowing for modifications that can lead to biologically active derivatives.
The primary mechanism of action for this compound involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, enabling the formation of covalent bonds with various nucleophiles, which is crucial for synthesizing new compounds with desired biological properties. Additionally, the fluorine atom can influence the electronic properties of the molecule, affecting its interactions with biological targets.
Biological Activities
Research indicates that this compound and its derivatives may exhibit several pharmacological activities:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies have indicated that modifications to the compound can enhance its selectivity and potency against specific cancer cell lines.
- Antimicrobial Effects : The compound has potential applications in developing antimicrobial agents due to its ability to interact with microbial targets.
- Anti-inflammatory Activity : Certain derivatives may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves the bromination of methyl 5-fluorobenzoate. This reaction can be performed under various conditions to optimize yield and purity. The synthetic route often includes:
- Bromination : Introducing the bromomethyl group onto the aromatic ring.
- Purification : Using techniques such as recrystallization or chromatography to obtain pure product.
- Characterization : Employing NMR, IR spectroscopy, and mass spectrometry for structural confirmation.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of proliferation in cancer cell lines | , |
| Antimicrobial | Potential use in developing antimicrobial agents | |
| Anti-inflammatory | Possible application in treating inflammation | , |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound derivatives, it was found that certain modifications led to enhanced activity against breast cancer cells (MCF-7). The derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents.
Q & A
Q. What are the key considerations for synthesizing Methyl 2-(bromomethyl)-5-fluorobenzoate with high purity?
Synthesis typically involves bromination of a methyl 5-fluorobenzoate precursor. Critical factors include:
- Reagent selection : Use of brominating agents like (N-bromosuccinimide) under radical initiation or in anhydrous conditions to minimize side reactions .
- Temperature control : Maintaining low temperatures (0–5°C) to suppress over-bromination or ester hydrolysis .
- Purification : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity using TLC ( values ~0.4–0.6 in 3:1 hexane:EtOAc) .
Q. How can researchers optimize the characterization of this compound using spectroscopic methods?
- NMR :
- Mass spectrometry : Look for molecular ion peaks at 246 (M) and isotopic patterns characteristic of bromine (1:1 ratio for ) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store in amber vials at -20°C under inert gas (N or Ar) to prevent hydrolysis of the bromomethyl group or ester moiety .
- Avoid exposure to moisture: Use desiccants (e.g., silica gel) in storage containers .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?
The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (S2) or transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura). Key considerations:
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?
- Reproducibility checks : Verify reagent purity (e.g., anhydrous solvents, fresh brominating agents) and reaction setup (e.g., Schlenk line for air-sensitive steps) .
- Byproduct analysis : Use GC-MS or HPLC to identify impurities (e.g., di-brominated products or ester hydrolysis derivatives) .
- Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to optimize time-temperature profiles .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- DFT calculations : Simulate hydrolysis pathways of the ester and bromomethyl groups at different pH levels. Key parameters include bond dissociation energies (BDEs) and solvation effects .
- pKa estimation : Use software like MarvinSketch to predict protonation states of functional groups, guiding buffer selection for stability assays .
Q. What are the challenges in analyzing degradation products of this compound?
- Detection limits : Degradation products (e.g., 5-fluorobenzoic acid or methyl 5-fluoro-2-hydroxybenzoate) may require sensitive LC-MS/MS methods (MRM transitions) for quantification .
- Isolation difficulties : Use preparative HPLC with C18 columns and acidic mobile phases (0.1% formic acid) to separate polar degradation byproducts .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
